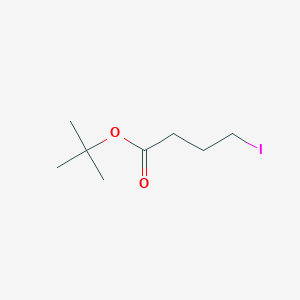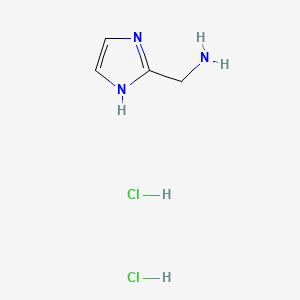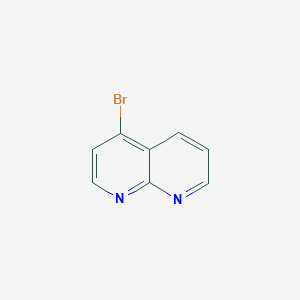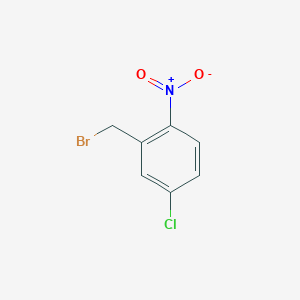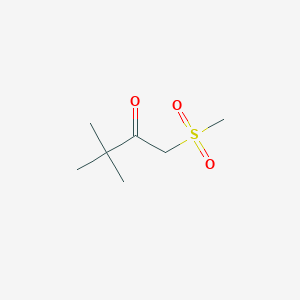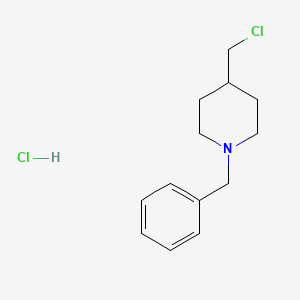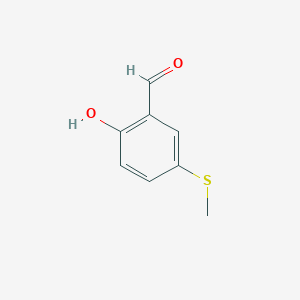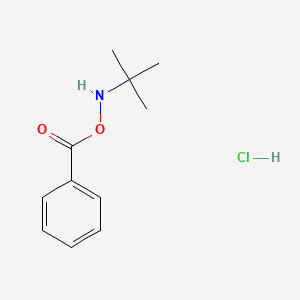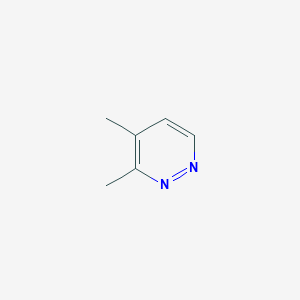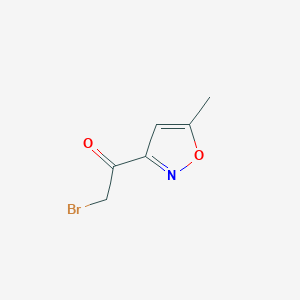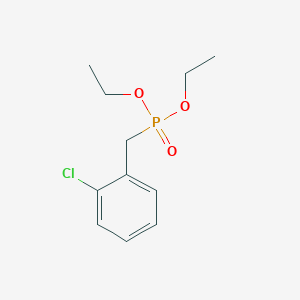
Diethyl 2-chlorobenzylphosphonate
Vue d'ensemble
Description
Diethyl 2-chlorobenzylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a benzyl moiety that carries a chlorine substituent. This compound is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed, which can provide insights into the chemistry of diethyl 2-chlorobenzylphosphonate.
Synthesis Analysis
The synthesis of related diethyl phosphonate compounds involves various strategies, such as heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite to prepare diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate , or through the reaction of nitrile oxides with 1-acetyloxy-vinylphosphonate . Another example includes the synthesis of diethyl (dichloromethyl)phosphonate, which is used as an intermediate in the synthesis of alkynes . These methods indicate that diethyl 2-chlorobenzylphosphonate could potentially be synthesized through similar reactions involving chlorination and phosphonation of the appropriate benzyl precursor.
Molecular Structure Analysis
The molecular structure of diethyl phosphonate derivatives has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate was determined, showing that it crystallizes in the triclinic space group with specific lattice parameters . Similarly, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom . These studies suggest that diethyl 2-chlorobenzylphosphonate would also exhibit a tetrahedral geometry around the phosphorus atom and could form intermolecular or intramolecular interactions based on its substituents.
Chemical Reactions Analysis
Diethyl phosphonate compounds participate in various chemical reactions. For example, diethyl (phenylamino)methyl phosphonate derivatives have been synthesized and investigated as corrosion inhibitors, indicating their potential reactivity with metal surfaces . The reactivity of diethyl p-tolylthioethynylphosphonate with nucleophiles and dienes has also been explored, showing the versatility of these compounds in organic synthesis . These findings suggest that diethyl 2-chlorobenzylphosphonate could also engage in similar reactions, such as nucleophilic substitutions or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their reactivity and physical properties. For instance, the position of the OCH3 group in diethyl (phenylamino)methyl phosphonate derivatives affects their corrosion inhibition efficiencies . The intermolecular and intramolecular hydrogen bonding observed in diethyl (1-hydroxy-2-butynyl)phosphonate impacts its physical properties, such as solubility and boiling point . These insights can be extrapolated to predict that the chlorine substituent in diethyl 2-chlorobenzylphosphonate would influence its reactivity and physical properties, potentially making it a good leaving group for nucleophilic substitution reactions.
Applications De Recherche Scientifique
Corrosion Inhibition in Industrial Processes Diethyl 2-chlorobenzylphosphonate derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, α-aminophosphonates, which share a similar structure, have shown potential in protecting mild steel in hydrochloric acid solutions, commonly used in industrial pickling processes. These compounds exhibit high inhibition efficiency and adhere well to metallic surfaces, suggesting their suitability for industrial applications (Gupta et al., 2017).
Synthesis of Organic Compounds Diethyl 2-chlorobenzylphosphonate and related compounds are valuable in organic synthesis. For instance, derivatives of diethyl phosphonate have been used as reagents in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into compounds with α,β-unsaturated N-methoxy-N-methylamide groups. This process highlights their role in the formation of complex organic molecules with specific functionalities (Netz & Seidel, 1992).
Anticorrosion Properties and Structural Studies Research has been conducted on the synthesis and structural characterization of diethyl phosphonate derivatives, which include studying their anticorrosion properties. These studies combine experimental techniques like SEM and AFM with theoretical methods like DFT and molecular dynamic simulations to understand the interaction of these compounds with metal surfaces. Such research aids in developing more effective corrosion inhibitors and understanding their molecular mechanisms (Moumeni et al., 2020).
Potential in Pharmaceutical Applications Some studies have explored the synthesis of novel alkylphosphonate derivatives, including diethyl phosphonates, for their potential antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as promising antimicrobial drugs. Computational molecular docking studies also support these findings, offering insights into the molecular interactions responsible for their biological activity (Shaik et al., 2021).
Safety And Hazards
Diethyl 2-chlorobenzylphosphonate is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing vapors, mist, or gas, and not getting the substance in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLKJMZAVRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501166 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-chlorobenzylphosphonate | |
CAS RN |
29074-98-4 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



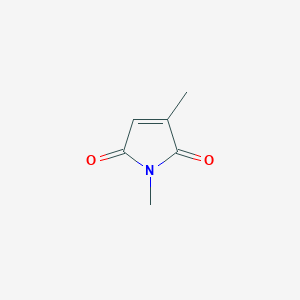
![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)

